Benzyl alpha-D-threo-hexopyranoside
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Description
Benzyl alpha-D-threo-hexopyranoside is a useful research compound. Its molecular formula is C13H18O6 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Benzyl alpha-D-threo-hexopyranoside involves the protection of D-glucose followed by the formation of the glycosidic bond with benzyl alcohol.
Starting Materials
D-glucose, benzyl alcohol, acetic anhydride, pyridine, sodium bicarbonate, chloroacetyl chloride, methanol, hydrochloric acid, sodium hydroxide, ethyl acetate
Reaction
Protection of D-glucose with acetic anhydride and pyridine to form acetylated glucose, Formation of benzyl alpha-D-threo-hexopyranoside by reacting acetylated glucose with benzyl alcohol in the presence of sodium bicarbonate, Conversion of benzyl alpha-D-threo-hexopyranoside to benzyl alpha-D-threo-hexopyranoside chloroacetate by reacting with chloroacetyl chloride in the presence of pyridine, Hydrolysis of benzyl alpha-D-threo-hexopyranoside chloroacetate with methanol and hydrochloric acid to form benzyl alpha-D-threo-hexopyranoside, Purification of benzyl alpha-D-threo-hexopyranoside using column chromatography with ethyl acetate as the eluent
properties
IUPAC Name |
(3S,4S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11+,12?,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-DRYUAMBJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2C([C@H]([C@@H](C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676205 |
Source
|
Record name | Benzyl alpha-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl alpha-D-threo-hexopyranoside | |
CAS RN |
34246-23-6 |
Source
|
Record name | Benzyl alpha-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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